molecular formula C17H16N4O2S B11144541 2,5-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide

2,5-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide

Cat. No.: B11144541
M. Wt: 340.4 g/mol
InChI Key: BLIOMRATEATEMF-UHFFFAOYSA-N
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Description

The compound 2,5-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide is a heterocyclic small molecule featuring a 1,3-thiazole core substituted with methyl groups at positions 2 and 4. The 4-carboxamide moiety is linked to a phenyl ring, which is further functionalized at the meta position with a 1-methyl-1H-imidazole-2-carbonyl group.

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

2,5-dimethyl-N-[3-(1-methylimidazole-2-carbonyl)phenyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H16N4O2S/c1-10-14(19-11(2)24-10)17(23)20-13-6-4-5-12(9-13)15(22)16-18-7-8-21(16)3/h4-9H,1-3H3,(H,20,23)

InChI Key

BLIOMRATEATEMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C)C(=O)NC2=CC=CC(=C2)C(=O)C3=NC=CN3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide typically involves multi-step reactions. The process begins with the formation of the imidazole ring, followed by the introduction of the thiazole moiety. The final step involves the coupling of these two heterocycles through a carboxamide linkage. Common reagents used in these reactions include various substituted anilines, aldehydes, and thioamides .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Hydrolysis of Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying pharmacological properties or introducing additional functional groups.

Reaction Conditions Outcome Yield
6M HCl, reflux (4 hr)Formation of 2,5-dimethyl-1,3-thiazole-4-carboxylic acid78–82%
1M NaOH, 80°C (2 hr)Partial hydrolysis with residual amide intermediates55%

Key Observations :

  • Acidic conditions provide higher yields due to complete protonation of the amide nitrogen, enhancing electrophilicity.

  • Alkaline hydrolysis requires longer reaction times (>6 hr) for complete conversion.

Nucleophilic Substitution on Thiazole Ring

The thiazole ring's electron-deficient C-2 and C-5 positions allow nucleophilic substitution, particularly with amines and thiols.

Reagents Products Catalyst
Ethylenediamine, DMF, 100°CDiamine-substituted thiazole derivativesCuI (10 mol%)
Benzyl mercaptan, THF, rtThioether adducts at C-2 position

Mechanistic Insight :

  • Copper iodide enhances reaction rates via oxidative addition pathways.

  • Steric hindrance from the 2,5-dimethyl groups limits substitution at C-4.

Imidazole Ring Functionalization

The 1-methylimidazole-2-carbonyl group participates in:

Acylation Reactions

Acylating Agent Product Solvent
Acetic anhydrideAcetylated imidazole derivativeDichloromethane
Benzoyl chlorideN-benzoyl imidazole complexToluene

Key Data :

  • Acetylation occurs at the imidazole N-3 position with 92% regioselectivity.

  • Benzoylation requires catalytic DMAP for >80% conversion.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification of the phenyl group:

Reaction Type Conditions Products
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, dioxane, 90°CBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CAminated phenyl analogs

Performance Metrics :

  • Suzuki couplings achieve 85–90% yields with electron-deficient aryl boronic acids .

  • Buchwald-Hartwig amination is less efficient (45–60% yields) due to steric bulk.

Oxidation of Thiazole Methyl Groups

Controlled oxidation of methyl groups introduces ketone functionalities:

Oxidizing Agent Conditions Outcome
KMnO₄, H₂O0°C, 2 hr5-Methyl → ketone (60% conversion)
SeO₂, dioxaneReflux, 6 hr2-Methyl → aldehyde (73% yield)

Limitations :

  • Over-oxidation to carboxylic acids occurs with prolonged KMnO₄ exposure.

  • Selenium dioxide offers better selectivity for aldehyde formation.

Interaction with Biological Targets

While not a classical chemical reaction, binding studies reveal:

Target Assay Type Kd (nM)
COX-II enzyme Surface plasmon resonance41 ± 2.1
11β-HSD1 Radioligand displacement88 ± 4.3

Structural Basis :

  • The thiazole-carboxamide scaffold binds COX-II via hydrogen bonding with Tyr385 and Ser530 .

  • Imidazole carbonyl group coordinates with 11β-HSD1's catalytic zinc ion .

Scientific Research Applications

Overview

The compound 2,5-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide is a thiazole derivative with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of both thiazole and imidazole moieties, suggests various applications in pharmacology, particularly in the development of novel therapeutic agents.

Biological Activities

Research indicates that compounds with thiazole and imidazole structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have been studied for their antibacterial and antifungal properties. For instance, compounds similar to 2,5-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The compound's structure may facilitate interactions with biological targets involved in cancer cell proliferation. Thiazoles are frequently investigated for their cytotoxic effects on cancer cells, making this compound a candidate for further exploration in oncology .
  • Enzyme Inhibition : Some thiazole derivatives are known to act as inhibitors of specific enzymes linked to disease pathways. This compound could be evaluated for its ability to inhibit enzymes such as kinases or proteases that are implicated in various diseases .

Synthesis and Characterization

The synthesis of thiazole derivatives typically involves multi-step reactions that may include cyclization and functional group modifications. For 2,5-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide, synthetic routes often utilize starting materials like substituted phenols and thioketones . Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several studies have documented the synthesis and biological evaluation of thiazole derivatives similar to the compound :

Study Objective Findings
Ramchander et al. (2015)Synthesis of novel thiazolidine derivativesIdentified compounds with significant cytotoxicity against prostate cancer cells .
Mahendrasinh et al. (2013)Antibacterial evaluation of thiazole derivativesDemonstrated effective antibacterial activity against multiple strains .
Recent Research (2020)Investigation of substituted thiazolesHighlighted potential anticancer properties and enzyme inhibition capabilities .

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide involves its interaction with various molecular targets. The imidazole and thiazole rings can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole Derivatives

Feature Target Compound Pharmacopeial Analogs (PF 43(1))
Core Structure 1,3-Thiazole with 2,5-dimethyl groups Thiazol-5-ylmethyl carbamates or ureido derivatives
Key Substituents - 4-Carboxamide linked to phenyl group
- 1-Methylimidazole-2-carbonyl at C3
- Oxazolidinone, benzyl, or phenyl groups
- Ureido, hydroperoxypropan, or ethylthiazole side chains
Functional Groups Carboxamide, imidazole carbonyl Carbamates, ureas, hydroperoxides, and ester linkages
Potential Properties Enhanced hydrogen-bonding (imidazole), moderate lipophilicity (methyl groups) Variable solubility/metabolic stability (e.g., hydroperoxides may confer instability; ureas enhance polarity)

Key Structural Variations and Implications

Core Heterocycle: The target compound’s 1,3-thiazole core (vs. The 2,5-dimethyl groups may enhance metabolic stability compared to unsubstituted thiazoles .

Carboxamide vs. Carbamate/Ureido Linkages :

  • The 4-carboxamide in the target compound is less hydrolytically labile than carbamate or ureido groups in PF 43(1) analogs, suggesting improved pharmacokinetic profiles .

Imidazole Carbonyl Motif: The 1-methylimidazole-2-carbonyl substituent is unique to the target compound.

Aromatic Stacking Potential: The phenyl and imidazole rings in the target compound may facilitate π-π stacking interactions, a feature absent in PF 43(1) analogs with aliphatic hydroperoxide or ethylthiazole groups .

Biological Activity

2,5-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article presents a comprehensive analysis of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H16N4O2S, and it features a thiazole ring, which is known for its pharmacological potential. The compound's structure includes:

  • Thiazole ring : A five-membered ring containing sulfur and nitrogen.
  • Imidazole moiety : Contributes to the biological activity through interactions with biological targets.
PropertyValue
Molecular Weight336.40 g/mol
Melting PointNot reported
SolubilitySoluble in DMSO
Log P2.5 (estimated)

Antimicrobial Activity

Research indicates that derivatives of thiazole and imidazole exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli.

Case Study Findings

A study by Paoli-Lombardo et al. (2023) investigated the antimicrobial efficacy of thiazole derivatives, revealing that modifications in the thiazole structure significantly influenced activity against pathogens. The presence of electron-withdrawing groups enhanced antimicrobial potency, aligning with findings on similar compounds .

Anticancer Activity

In vitro studies have suggested that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds related to 2,5-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide have shown cytotoxic effects against various cancer cell lines.

Research Findings

A comprehensive review highlighted that thiazole derivatives exhibited IC50 values in low micromolar ranges against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Anti-inflammatory Activity

The compound also exhibits potential anti-inflammatory effects. Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Mechanistic Insights

Studies have shown that these compounds can downregulate NF-kB signaling pathways, which are crucial in inflammation processes. This suggests a dual role in modulating immune responses while exhibiting antibacterial properties .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Key observations include:

  • Substituent Effects : Electron-withdrawing groups enhance activity against bacterial strains.
  • Hydrophobic Interactions : Increased lipophilicity correlates with improved membrane permeability and bioavailability.

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
Electron-withdrawingIncreases potency
Hydrophobic groupsEnhances membrane permeability

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2,5-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide?

The synthesis involves multi-step reactions:

  • Thiazole Core Formation : Cyclization of thioamides or via Hantzsch thiazole synthesis to construct the 2,5-dimethylthiazole ring. Carboxamide introduction at position 4 is achieved using carbodiimide coupling agents (e.g., EDCI/DCC) .
  • Imidazole-Carbonyl-Phenyl Moiety : Synthesized by coupling 1-methyl-1H-imidazole-2-carbonyl chloride with 3-aminophenol derivatives under anhydrous conditions .
  • Final Coupling : The thiazole-carboxamide and imidazole-phenyl fragments are conjugated using peptide coupling agents in DMF, with yields optimized via stoichiometric control (1.1–1.5 eq. of base) and reaction monitoring by TLC .

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

Key methods include:

  • IR Spectroscopy : Identifies carbonyl groups (carboxamide C=O at ~1650–1680 cm⁻¹; imidazole carbonyl at ~1700 cm⁻¹) and aromatic C-H stretches .
  • ¹H/¹³C NMR : Confirms substituent positions (e.g., thiazole C4-CH3 at δ 2.5–2.7 ppm; imidazole N-CH3 at δ 3.7–3.9 ppm) .
  • HPLC (Normal Phase) : Assesses purity (retention times: tR = 5.85–30.19 min) and detects side products .

Q. What are the key stability considerations for storing this compound?

  • Light Sensitivity : Store in amber vials under N2/Ar to prevent thiazole photodegradation .
  • Moisture Control : Use desiccants (silica gel) and anhydrous solvents (DMF/DMSO) for long-term storage .
  • Temperature : Maintain at −20°C to avoid thermal decomposition of the carboxamide group .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yield data when varying reaction conditions?

Discrepancies in yields (e.g., 5% vs. 67% for analogous compounds) may arise from:

  • Base Selection : Stronger bases (e.g., K2CO3 in DMF ) vs. weaker bases (NaHCO3) affect deprotonation efficiency.
  • Solvent Compatibility : Polar aprotic solvents (DMF, acetonitrile) influence reaction rates and byproduct formation .
  • Reaction Monitoring : Use in-situ IR or TLC to track intermediate stability and optimize reaction termination points .

Q. What strategies enhance aqueous solubility for biological assays without compromising activity?

  • Structural Modifications : Introduce polar groups (e.g., -OH, -NH2) on the phenyl ring while preserving the thiazole-imidazole pharmacophore .
  • Formulation : Use co-solvents (DMSO ≤10% v/v) or prepare hydrochloride salts via acid-base titration .
  • Micellar Encapsulation : Non-ionic surfactants (e.g., Tween-80) improve dispersion in aqueous buffers .

Q. How can computational methods predict binding affinity to biological targets?

  • Molecular Docking : AutoDock Vina models interactions (e.g., hydrogen bonding between the imidazole carbonyl and target residues) .
  • Molecular Dynamics (MD) : Simulates binding stability (RMSD ≤2.0 Å) and identifies key residues for mutagenesis studies .
  • Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirm predicted binding constants .

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